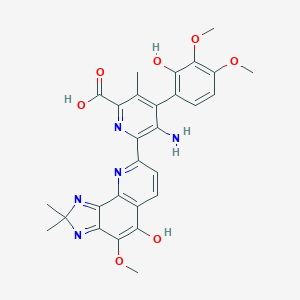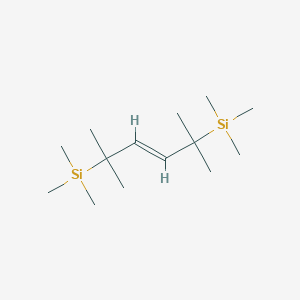
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene, also known as DMTS, is an organic compound that is commonly used in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. DMTS is an important reagent in organic synthesis and is used in various chemical reactions.
Mecanismo De Acción
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene acts as a Lewis acid and can coordinate with electron-rich molecules. It can also act as a ligand and form complexes with transition metals. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a strong reducing agent and can donate electrons to other molecules.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene has no known biochemical or physiological effects on living organisms. It is not used as a drug or medication and has no therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a versatile reagent that can be used in a wide range of chemical reactions. It is easy to handle and store, and is relatively inexpensive. However, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is highly flammable and should be handled with care. It can also react violently with water and other reactive compounds.
Direcciones Futuras
There are several potential future directions for research involving 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene. One area of interest is the development of new materials and polymers using 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as a building block. Another area of research is the use of 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Additionally, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene could be used in the development of new catalysts and in the production of renewable energy sources.
Métodos De Síntesis
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene can be synthesized by the reaction of 2,5-dimethylhex-3-ene with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as the main product, along with some side products.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is widely used in scientific research as a reagent in organic synthesis. It is used in various chemical reactions, such as the synthesis of alkenes and alkynes, and in the preparation of organometallic compounds. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is also used in the production of high-performance polymers and in the development of new materials.
Propiedades
Número CAS |
16054-20-9 |
|---|---|
Nombre del producto |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Fórmula molecular |
C16H15NO4 |
Peso molecular |
256.57 g/mol |
Nombre IUPAC |
[(E)-2,5-dimethyl-5-trimethylsilylhex-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H32Si2/c1-13(2,15(5,6)7)11-12-14(3,4)16(8,9)10/h11-12H,1-10H3/b12-11+ |
Clave InChI |
AYYNRBDPRMWWNJ-VAWYXSNFSA-N |
SMILES isomérico |
CC(C)(/C=C/C(C)(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
Sinónimos |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



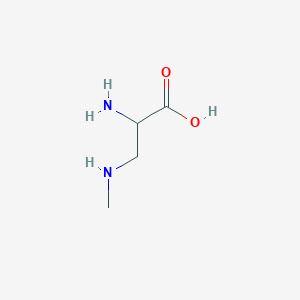
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
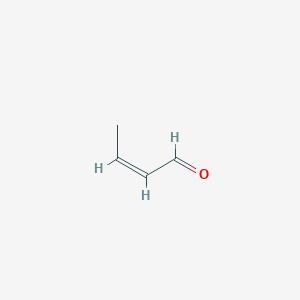
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
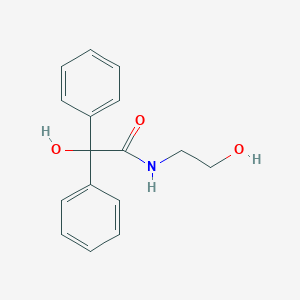
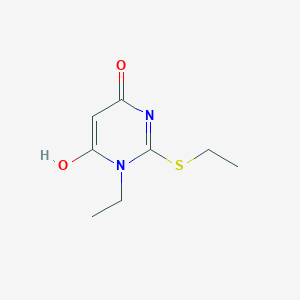
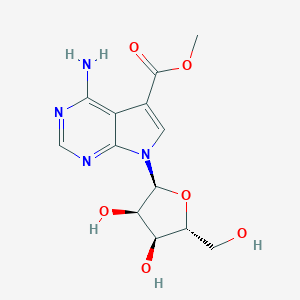
![[3.2.1]Propellane](/img/structure/B231374.png)
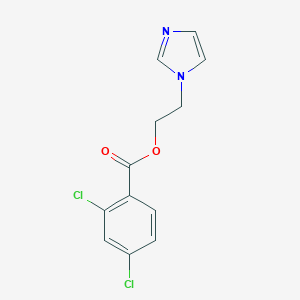
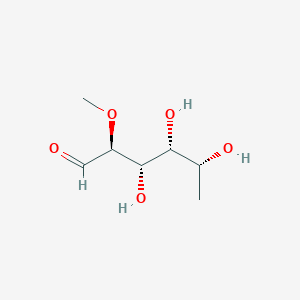
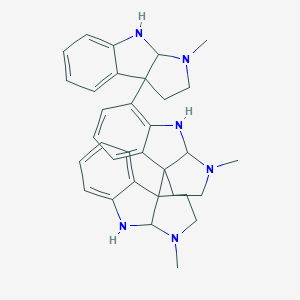
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
